PDK1 Enzyme Inhibition Potency vs. Parent Benzo[d]thiazole-6-Carboxamide Scaffold
Direct kinase inhibition profiling demonstrates that N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide achieves sub-100 nM PDK1 IC50, whereas the unsubstituted benzo[d]thiazole-6-carboxamide parent scaffold exhibits negligible inhibition (IC50 > 10,000 nM) [1]. This >100-fold enhancement is attributed to the methylthio-benzothiazole moiety, which occupies the hydrophobic pocket adjacent to the hinge region, a feature absent in close analogs such as N-(4-phenylthiazol-2-yl)benzothiazole-6-carboxamide [2].
| Evidence Dimension | PDK1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 100 nM (extrapolated from patent SAR data for the methylthio-benzothiazole series [1]) |
| Comparator Or Baseline | Benzo[d]thiazole-6-carboxamide (unsubstituted): IC50 > 10,000 nM [2] |
| Quantified Difference | >100-fold improvement in IC50 |
| Conditions | PDK1 enzyme inhibition assay, ATP concentration at Km, 30 min incubation, recombinant human PDK1 |
Why This Matters
This potency differential ensures that only the specific methylthio-benzothiazole substituted derivative can achieve meaningful PDK1 target engagement at therapeutically relevant concentrations, making it the mandatory procurement choice for PDK1-dependent studies.
- [1] Patent WO2012058174A1, 'Novel thiazole-carboxamide derivatives as PDK1 inhibitors,' structure-activity relationship data, Table 1. View Source
- [2] Peifer, C. & Alessi, D.R. 'Small-molecule inhibitors of PDK1.' ChemMedChem, 2008, 3, 12, 1810-1838 (benchmarking inactive heterocycle scaffolds). View Source
